molecular formula C27H27BrN2O B1671598 5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one CAS No. 311795-38-7

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B1671598
M. Wt: 475.4 g/mol
InChI Key: NVFRRJQWRZFDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a partially hydrogenated benzophenanthridine carrying an oxo group at C-4, geminal methyl groups at C-2, and a 3-bromo-4-(dimethylamino)phenyl group at C-5 . It has a molecular formula of C27H27BrN2O and a molecular weight of 475.42008 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 . This provides a complete description of the compound structure in terms of atom connectivity and stereochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has shown the synthesis of compounds similar to the chemical , which are derivatives of 5-aryl-5,6,7,8,9,10-hexahydrobenzo[c]phenanthridin-7-ones. These compounds have been analyzed using IR, 1H NMR, MS, and X-ray spectroscopy, confirming their structures (Cortés, Martínez, Avila, & Toscano, 1988).

Antimicrobial and Antitumor Properties

  • Derivatives of benzo[c]phenanthridine, similar to the compound in focus, have been synthesized and evaluated for their cytotoxicity and antitumor properties. The structure-activity relationships in this family of compounds, especially those with a [(dimethylamino)alkyl]amino side chain, have been studied for their potential in topoisomerase poisoning and antitumor effects (Janin, Croisy, Riou, & Bisagni, 1993).

Molecular Interactions and Optoelectronic Applications

  • Investigations into heterocyclic compounds structurally related to the query compound have been reported. These include the study of cooperative C–H…N and C–H…π close contacts between molecules, providing insights for structure-based drug discovery and optoelectronic applications (Rathore, Karthikeyan, Sathiyanarayanan, & Aravindan, 2010).

Spectroscopic Characterization and Reactivity

  • DFT and TD-DFT/PCM calculations have been used to characterize the structural parameters and spectroscopic properties of similar compounds. These studies include the determination of NLO properties and electronic interactions, which are important for understanding the biological potentials and corrosion inhibition of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Strainand Stereochemistry Studies

  • Research into compounds structurally related to the query molecule has explored their stereochemistry. Studies on derivatives like trans- and cis-5, 6-dihydro-4, 6-dimethyl-4H, 8H-pyrido [3, 2, 1-de]phenanthridin-8-ones provided insights into the axial disposition of methyl groups and the stereochemical implications of certain molecular interactions, which can guide the design of new molecular structures (Nagarajan, Shah, Fuhrer, Puckett, Narasimhamurthy, & Venkatesan, 1978).

Efficient Synthesis Methods

  • One-pot synthesis methods have been developed for compounds similar to the chemical . These methods demonstrate an efficient approach for the synthesis of fused tetracyclic heterocycles containing imidazole and phenanthridine moieties, which can be beneficial for creating complex molecular structures efficiently (Dong, Pan, Liu, & Wang, 2018).

Antimicrobial Activity

  • Novel pyrazole derivatives, structurally related to the query compound, have been synthesized and shown to possess significant antimicrobial properties. This includes inhibitory effects against pathogenic yeast and mould, indicating the potential for these types of compounds in developing new antimicrobial agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).

properties

IUPAC Name

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFRRJQWRZFDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389215
Record name CHEBI:60279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

CAS RN

311795-38-7
Record name CHEBI:60279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Reactant of Route 6
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Citations

For This Compound
42
Citations
H Cederkvist, SS Kolan, JA Wik, Z Sener… - FEBS open …, 2022 - Wiley Online Library
In humans, there are two forms of glutaminase (GLS), designated GLS1 and GLS2. These enzymes catalyse the conversion of glutamine to glutamate. GLS1 exists as two isozymes: …
Number of citations: 11 febs.onlinelibrary.wiley.com
N Arora, JP Hazra - 2022 - 210.212.36.82
In humans, there are two forms of glutaminase (GLS), designated GLS1 and GLS2. These enzymes catalyse the conversion of glutamine to glutamate. GLS1 exists as two isozymes: …
Number of citations: 0 210.212.36.82
WP Katt, S Ramachandran, JW Erickson… - Molecular cancer …, 2012 - AACR
One hallmark of cancer cells is their adaptation to rely upon an altered metabolic scheme that includes changes in the glycolytic pathway, known as the Warburg effect, and elevated …
Number of citations: 103 aacrjournals.org
S Ramachandran, CQ Pan, SC Zimmermann… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Cancer cells employ glutaminolysis to provide a source of intermediates for their upregulated biosynthetic needs. Glutaminase, which catalyzes the conversion of glutamine to glutamate…
Number of citations: 41 www.ncbi.nlm.nih.gov
TK Yeh, CC Kuo, YZ Lee, YY Ke, KF Chu… - Journal of Medicinal …, 2017 - ACS Publications
Humans have two glutaminase genes, GLS (GLS1) and GLS2, each of which has two alternative transcripts: the kidney isoform (KGA) and glutaminase C (GAC) for GLS, and the liver …
Number of citations: 34 pubs.acs.org
L Chen, H Cui - International journal of molecular sciences, 2015 - mdpi.com
Glutamine metabolism has been proved to be dysregulated in many cancer cells, and is essential for proliferation of most cancer cells, which makes glutamine an appealing target for …
Number of citations: 163 www.mdpi.com
T Han, M Guo, T Zhang, M Gan, C Xie, JB Wang - Oncotarget, 2017 - ncbi.nlm.nih.gov
Metabolic reprogramming is critical for cancer cell proliferation. Glutaminolysis which provides cancer cells with bioenergetics and intermediates for macromolecular synthesis have …
Number of citations: 43 www.ncbi.nlm.nih.gov
NE Simpson, VP Tryndyak, M Pogribna, FA Beland… - Epigenetics, 2012 - Taylor & Francis
The interplay of metabolism and epigenetic regulatory mechanisms has become a focal point for a better understanding of cancer development and progression. In this study, we have …
Number of citations: 91 www.tandfonline.com
KY Yang, CR Wu, MZ Zheng, RT Tang, XZ Li… - Bioorganic …, 2019 - Elsevier
Kidney-type glutaminase (KGA), catalyzing the hydrolysis of glutamine to glutamate for energy supply, is over-expressed in many cancers and has been regarded as a new therapeutic …
Number of citations: 16 www.sciencedirect.com
NE Simpson, VP Tryndyak, FA Beland… - Breast cancer research …, 2012 - Springer
Epigenetic biomarkers are emerging as determinants of breast cancer prognosis. Breast cancer cells display unique alterations in major cellular metabolic pathways and it is becoming …
Number of citations: 120 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.